molecular formula C24H26FN3O2S B2927266 2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901232-40-4

2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2927266
CAS RN: 901232-40-4
M. Wt: 439.55
InChI Key: GQJVMAALMMTUFF-UHFFFAOYSA-N
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Description

2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in this area often focuses on the synthesis and characterization of novel compounds with potential for biological or chemical applications. For example, the study of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the importance of structural analysis and the potential for antioxidant activity of complex molecules (Chkirate et al., 2019). Such research underlines the relevance of detailed synthetic routes and structural elucidation in advancing the understanding of complex molecules, potentially including compounds like the one of interest.

Biological Activities and Applications

The exploration of biological activities is a crucial area of research for compounds with intricate structures. Studies often aim to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of synthesized compounds. For instance, imidazole derivatives have been synthesized and examined for their antibacterial and antituberculosis activities, revealing the significance of these compounds in developing new therapeutic agents (Daraji et al., 2021). This kind of research highlights the potential medical and pharmacological applications of complex molecules, suggesting areas of interest for further exploration of the specific compound mentioned.

Mechanistic Studies and Molecular Modeling

Research also delves into the mechanisms of action and molecular modeling to understand how these complex compounds interact with biological systems or catalyze reactions. For example, the design, synthesis, and pharmacological evaluation of glutaminase inhibitors based on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs demonstrate how structural modifications can influence biological activity and inhibitor efficiency (Shukla et al., 2012). Such studies are pivotal for understanding the biochemical pathways and interactions of novel compounds, which could be relevant to the research and development of the chemical compound .

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c1-2-16-5-7-18(8-6-16)23-27-22(17-9-11-19(25)12-10-17)24(28-23)31-15-21(29)26-14-20-4-3-13-30-20/h5-12,20H,2-4,13-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVMAALMMTUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.